molecular formula C11H14O2S B091306 3-Butenyl p-tolyl sulphone CAS No. 17482-19-8

3-Butenyl p-tolyl sulphone

Cat. No. B091306
CAS RN: 17482-19-8
M. Wt: 210.29 g/mol
InChI Key: KFKSUCUTIOURTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenyl p-tolyl sulphone, also known as PTS, is a chemical compound with the molecular formula C10H12O2S. It is a colorless, odorless, and crystalline solid that is widely used in scientific research. PTS has a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-Butenyl p-tolyl sulphone is not fully understood. However, it is believed that 3-Butenyl p-tolyl sulphone reacts with free radicals and other reactive oxygen species to form stable adducts. This reaction prevents the free radicals from damaging cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
3-Butenyl p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in various cell types. 3-Butenyl p-tolyl sulphone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, 3-Butenyl p-tolyl sulphone has been shown to have anti-cancer properties in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Butenyl p-tolyl sulphone in lab experiments is its ability to react with a wide range of free radicals and other reactive oxygen species. This makes it a versatile tool for studying oxidative stress and its role in various diseases. However, one limitation of using 3-Butenyl p-tolyl sulphone is its relatively low solubility in water. This can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research. One direction is the development of new methods for the synthesis of 3-Butenyl p-tolyl sulphone and related compounds. Another direction is the use of 3-Butenyl p-tolyl sulphone in the study of the role of oxidative stress in aging and age-related diseases. Additionally, there is potential for the use of 3-Butenyl p-tolyl sulphone in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, 3-Butenyl p-tolyl sulphone is a chemical compound with a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes. Its ability to react with free radicals and other reactive oxygen species makes it a versatile tool for studying oxidative stress and its role in various diseases. While there are limitations to its use, there are also many future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research.

Synthesis Methods

The synthesis of 3-Butenyl p-tolyl sulphone involves the reaction of p-toluenesulfonyl chloride with crotonaldehyde in the presence of a base. The product is then purified through recrystallization. The yield of 3-Butenyl p-tolyl sulphone is typically around 70-80%. The synthesis of 3-Butenyl p-tolyl sulphone is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

3-Butenyl p-tolyl sulphone is widely used in scientific research as a tool for studying biochemical and physiological processes. It is commonly used as a reagent for the detection of free radicals and other reactive oxygen species. 3-Butenyl p-tolyl sulphone can also be used to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

17482-19-8

Product Name

3-Butenyl p-tolyl sulphone

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-but-3-enylsulfonyl-4-methylbenzene

InChI

InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3

InChI Key

KFKSUCUTIOURTG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC=C

synonyms

3-Butenyl p-tolyl sulphone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.